molecular formula C30H24N+ B226668 1-Benzyl-2,4,6-triphenylpyridinium

1-Benzyl-2,4,6-triphenylpyridinium

Cat. No. B226668
M. Wt: 398.5 g/mol
InChI Key: PQNONPNCFJTPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2,4,6-triphenylpyridinium (BTTP) is a chemical compound that has attracted the attention of researchers due to its potential applications in various scientific fields. It is a quaternary ammonium salt that has been synthesized through different methods.

Mechanism of Action

1-Benzyl-2,4,6-triphenylpyridinium has been reported to act as a cationic surfactant due to its quaternary ammonium salt structure. It has been shown to interact with the negatively charged surfaces of various materials such as clay minerals, silica, and metal oxides. Moreover, this compound has been reported to form micelles in aqueous solutions, which can be used for the solubilization of hydrophobic compounds.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not expected to have any significant biochemical or physiological effects. However, it has been reported to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

1-Benzyl-2,4,6-triphenylpyridinium has several advantages for lab experiments such as its high solubility in organic solvents and water, which makes it easy to handle and use in various applications. Moreover, it has been reported to have excellent stability under different conditions such as high temperature and acidic or basic pH. However, the limitations of this compound include its high cost and the limited availability of the compound.

Future Directions

There are several future directions for the research on 1-Benzyl-2,4,6-triphenylpyridinium such as the development of new synthesis methods that can produce the compound in large quantities at a lower cost. Moreover, the use of this compound in the development of new materials such as polymers and nanoparticles is an area of interest. Furthermore, the investigation of the interaction of this compound with different surfaces and the development of new applications such as the separation of chiral compounds are also potential future directions.
Conclusion:
In conclusion, this compound is a chemical compound that has been synthesized through different methods and has potential applications in various scientific fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to explore its full potential in different applications.

Synthesis Methods

1-Benzyl-2,4,6-triphenylpyridinium has been synthesized through various methods such as the reaction of benzyl chloride with 2,4,6-triphenylpyridine in the presence of sodium hydroxide. Another method involves the reaction of benzyl bromide with 2,4,6-triphenylpyridine in the presence of potassium carbonate. These methods have been reported to produce high yields of this compound.

Scientific Research Applications

1-Benzyl-2,4,6-triphenylpyridinium has been used in various scientific research applications such as the development of electrochemical sensors for the detection of heavy metals and organic pollutants. It has also been used as a ligand in the synthesis of metal complexes for catalysis and in the preparation of ionic liquids. Moreover, this compound has been used in the development of organic light-emitting diodes (OLEDs) due to its excellent photoluminescence properties.

properties

Molecular Formula

C30H24N+

Molecular Weight

398.5 g/mol

IUPAC Name

1-benzyl-2,4,6-triphenylpyridin-1-ium

InChI

InChI=1S/C30H24N/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27/h1-22H,23H2/q+1

InChI Key

PQNONPNCFJTPJQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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